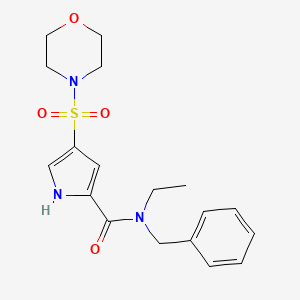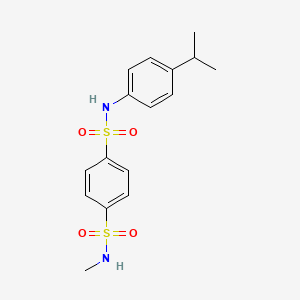
1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide, also known as MPD, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. MPD is a potent inhibitor of carbonic anhydrase enzymes, which play a crucial role in various physiological processes.
Applications De Recherche Scientifique
1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been extensively studied for its potential applications in the treatment of various diseases such as glaucoma, epilepsy, and cancer. It has been shown to be a potent inhibitor of carbonic anhydrase enzymes, which are involved in the regulation of intraocular pressure in the eye. Therefore, 1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been investigated as a potential treatment for glaucoma, a condition characterized by increased intraocular pressure that can lead to vision loss.
Furthermore, 1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has also been studied for its anticonvulsant properties. It has been shown to inhibit carbonic anhydrase in the brain, which can reduce the severity and frequency of seizures in animal models. Therefore, 1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has been investigated as a potential treatment for epilepsy, a neurological disorder characterized by recurrent seizures.
In addition, 1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through the inhibition of carbonic anhydrase enzymes that are overexpressed in many types of cancer cells.
Mécanisme D'action
1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide is a sulfonamide-based compound that acts as a potent inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in various physiological processes such as acid-base balance, respiration, and ion transport. 1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide binds to the active site of carbonic anhydrase enzymes and inhibits their activity, which can lead to a decrease in intraocular pressure, a reduction in the severity and frequency of seizures, and an inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase enzymes by 1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide can lead to various biochemical and physiological effects. For example, the inhibition of carbonic anhydrase in the eye can lead to a decrease in intraocular pressure, which can reduce the risk of vision loss in patients with glaucoma. The inhibition of carbonic anhydrase in the brain can reduce the severity and frequency of seizures in patients with epilepsy. The inhibition of carbonic anhydrase in cancer cells can inhibit their growth and proliferation, which can potentially lead to the development of new anticancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes. This makes it a useful tool for studying the role of carbonic anhydrase enzymes in various physiological processes. However, one of the limitations of using 1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide is its potential toxicity, which can limit its use in certain experiments or in vivo studies.
Orientations Futures
There are several future directions for the research on 1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide. One direction is the development of new derivatives of 1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide that have improved potency and selectivity for specific carbonic anhydrase isoforms. Another direction is the investigation of the potential use of 1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide in combination with other drugs for the treatment of various diseases such as glaucoma, epilepsy, and cancer. Furthermore, the development of new delivery systems for 1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide can potentially improve its bioavailability and reduce its toxicity, which can lead to the development of new therapies with improved efficacy and safety.
Méthodes De Synthèse
The synthesis of 1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide involves the reaction of 4-aminobenzenesulfonamide with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide as a white crystalline solid, which can be purified by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-12(2)13-4-6-14(7-5-13)18-24(21,22)16-10-8-15(9-11-16)23(19,20)17-3/h4-12,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYYTSVNHNZEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-methyl-4-N-(4-propan-2-ylphenyl)benzene-1,4-disulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[5-(3-fluorophenyl)tetrazol-2-yl]methyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7561386.png)
![1-acetyl-6-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7561388.png)
![ethyl 5-amino-1-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B7561404.png)
![3-[(5-Pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7561408.png)
![2-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperazin-1-yl}pyrimidine](/img/structure/B7561426.png)
![methyl 5-amino-1-{4-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)carbonyl]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B7561432.png)
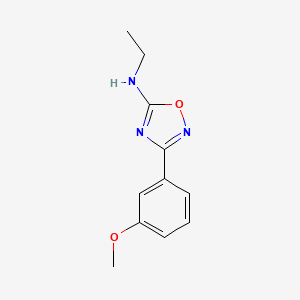
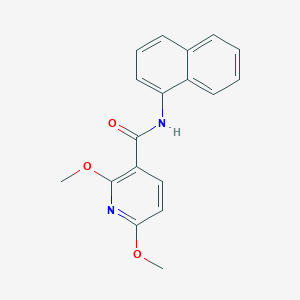
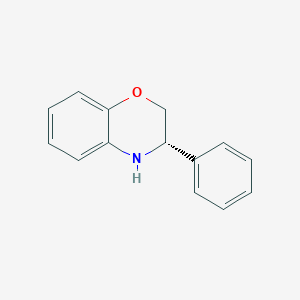
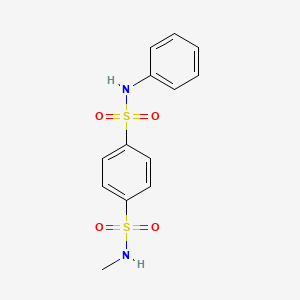
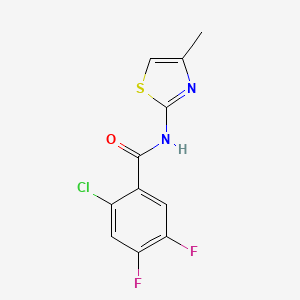
![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7561473.png)

